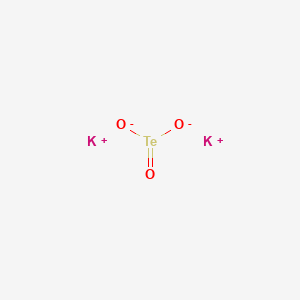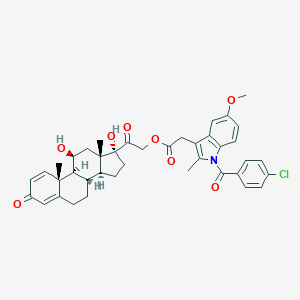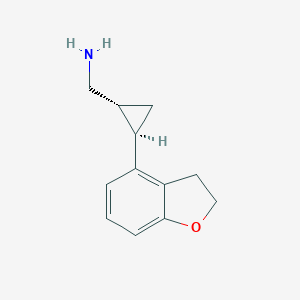
Potassium tellurite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium tellurite, with the chemical formula ( \text{K}_2\text{TeO}_3 ), is an inorganic compound composed of potassium and tellurium. It appears as a white crystalline powder and is known for its use in microbiology as a selective growth medium . This compound is hygroscopic and decomposes at temperatures between 460-470°C .
Mechanism of Action
Target of Action
Potassium tellurite primarily targets the squalene monooxygenase enzyme , a key player in the cholesterol and ergosterol biosynthesis pathway, which is essential for cell wall synthesis in yeasts and molds . It also acts on the cytochrome c oxidase activity and an NADH-dependent respiration pathway leading to a quinol oxidase (Qox) inhibited by high concentrations of cyanide .
Mode of Action
This compound’s mode of action involves the formation of superoxide radicals . This radical is derived, at least in part, from the enzymatic reduction of tellurite . The enzyme, tellurite reductase, reduces this compound, an electron acceptor, to metallic tellurite .
Biochemical Pathways
The biochemical pathways affected by this compound involve the generation of reactive oxygen species (ROS) . This leads to an increase in cytoplasmic ROS, an increase in the carbonyl content in cellular proteins, and the inactivation of oxidative stress-sensitive [Fe-S] enzymes such as aconitase . It also induces the ibpA gene encoding for the small heat shock protein IbpA, which has been associated with resistance to superoxide .
Pharmacokinetics
It is known that this compound is a hygroscopic granular white powder that decomposes at 460-470°c .
Result of Action
The result of this compound’s action is the generation of superoxide radicals . This leads to an increase in the generation of thiobarbituric acid-reactive substances (TBARs), an increase of superoxide dismutase (SOD) activity, and an increase of sodA, sodB, and soxS mRNA transcription . The reduction of this compound to its elemental less toxic form Te° is accumulated as black deposits inside the cell .
Action Environment
The action of this compound is influenced by environmental factors. It is most abundant in the environment as tellurite (TeO 32−), with tellurate’s low solubility (TeO 42−) limiting its concentration in biospheric waters . Elemental tellurium (Te 0) is insoluble and found as black deposits in some bacterial-selective growth media . The toxicity of this compound can be associated with the chemical activity of the tellurium oxyanion at various levels of bacterial metabolic pathways .
Biochemical Analysis
Biochemical Properties
Potassium tellurite interacts with various enzymes, proteins, and other biomolecules. It has been demonstrated that the toxicity of this compound in E. coli involves superoxide formation . This radical is derived, at least in part, from enzymatic reduction of this compound .
Cellular Effects
The effects of this compound on cells are profound. It induces the production of reactive oxygen species (ROS) in the cytoplasm . This leads to an increase in the carbonyl content in cellular proteins and the generation of thiobarbituric acid-reactive substances .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. It has been shown to inactivate oxidative stress-sensitive [Fe-S] enzymes such as aconitase . Furthermore, it increases the activity of superoxide dismutase (SOD) and enhances the transcription of sodA, sodB, and soxS mRNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, treatment of E. coli with this compound for 30 minutes resulted in significant changes in enzymatic activities .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, it is known that the compound’s toxicity can vary with different dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. While specific transporters or binding proteins for this compound have not been identified, it is known that the compound can accumulate as black deposits inside the cell .
Subcellular Localization
Current knowledge suggests that this compound can be found in various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium tellurite can be synthesized by dissolving tellurium dioxide in water, followed by the addition of potassium hydroxide. The reaction mixture is then filtered, and the filtrate is evaporated to obtain this compound crystals . The detailed steps are as follows:
- Dissolve 1.9 kg of tellurium dioxide in 3 liters of water to obtain solution I.
- Add 1.33 kg of potassium hydroxide to solution I while stirring.
- Add 12 grams of natural clay as an absorption agent after the reaction is complete to obtain solution II.
- Filter the solution and evaporate the filtrate to produce this compound crystals.
- Dry the crystals in an oven at 60°C for 1-6 hours to obtain the final product .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the controlled addition of potassium hydroxide to a solution of tellurium dioxide, followed by filtration, evaporation, and drying to yield the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium tellurite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to potassium tellurate under specific conditions.
Substitution: this compound can participate in substitution reactions where the tellurite ion is replaced by other anions.
Common Reagents and Conditions:
Reduction: Sodium borohydride, microbial enzymes.
Oxidation: Strong oxidizing agents.
Substitution: Various anions in aqueous solutions.
Major Products:
Reduction: Elemental tellurium.
Oxidation: Potassium tellurate.
Substitution: Various substituted tellurite compounds.
Scientific Research Applications
Potassium tellurite has several applications in scientific research:
Microbiology: It is used as a selective growth medium for isolating specific bacteria, such as staphylococci and corynebacteria.
Chemistry: this compound is used in studies involving redox reactions and the synthesis of tellurium-based compounds.
Industry: It is used in the production of tellurium-based materials for electronics and other applications.
Comparison with Similar Compounds
Potassium tellurite is often compared with other tellurium and selenium compounds due to their similar chemical properties:
Potassium tellurate (( \text{K}_2\text{TeO}_4 )): Unlike this compound, potassium tellurate is a more oxidized form and has different reactivity and applications.
Sodium tellurite (( \text{Na}_2\text{TeO}_3 )): Similar in function to this compound but with different solubility and reactivity profiles.
Sodium selenite (( \text{Na}_2\text{SeO}_3 )): Shares similar redox properties but is based on selenium instead of tellurium, leading to different biological interactions.
Uniqueness: this compound’s unique properties, such as its strong oxidizing ability and selective toxicity to certain microorganisms, make it valuable in specific scientific and industrial applications .
Properties
CAS No. |
123333-66-4 |
|---|---|
Molecular Formula |
H4KO4Te |
Molecular Weight |
234.7 g/mol |
IUPAC Name |
dipotassium;tellurite |
InChI |
InChI=1S/K.H2O3Te.H2O/c;1-4(2)3;/h;(H2,1,2,3);1H2 |
InChI Key |
UHMVFCQIJCFGQT-UHFFFAOYSA-N |
SMILES |
[O-][Te](=O)[O-].[K+].[K+] |
Canonical SMILES |
O.O[Te](=O)O.[K] |
Key on ui other cas no. |
7790-58-1 |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
potassium tellurate(IV) potassium tellurite |
Origin of Product |
United States |
A: Potassium tellurite (K2TeO3) exhibits antimicrobial activity primarily through its reduction to metallic tellurium (Te0) within bacterial cells. This reduction process generates reactive oxygen species (ROS) and disrupts cellular respiration, leading to cell death [, , , , , ]. Tellurite reduction sites have been observed in the cytoplasm, often associated with the cell membrane [, ]. The specific mechanism of tellurite reduction can vary depending on the bacterial species and the presence of specific resistance determinants [].
A: this compound can induce morphological changes in some bacteria, such as the formation of spheroidal bodies in Bacillus megaterium []. These changes may be linked to the accumulation of metallic tellurium crystals within the cytoplasm, disrupting cellular processes.
ANone: The molecular formula of this compound is K2TeO3, and its molecular weight is 253.80 g/mol.
A: While specific spectroscopic data for this compound is not provided in the provided research, its reduction to metallic tellurium can be monitored spectrophotometrically. The formation of black tellurium crystals results in a characteristic absorbance peak, allowing for quantitative analysis of tellurite reduction [].
A: this compound is primarily utilized as a selective agent in bacterial culture media [, , , ]. Its ability to inhibit the growth of various gram-negative bacteria while allowing the growth of specific gram-positive bacteria, such as Corynebacterium diphtheriae and certain strains of Staphylococcus and Streptococcus, makes it useful for isolating these species from clinical samples. Additionally, its use in rapid drug susceptibility testing for Mycobacterium avium complex highlights its potential in diagnostic applications [].
A: While the provided abstracts don't detail specific computational studies on this compound, they highlight areas where computational chemistry could be applied. This includes understanding the mechanism of tellurite reduction at a molecular level, predicting the impact of tellurite on bacterial metabolic pathways, and designing more effective tellurite-based antimicrobial agents [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)
![Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B50866.png)





![Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B50881.png)




